![molecular formula C30H44N2O9 B1282777 dihydro-herbimycin A CAS No. 91700-93-5](/img/structure/B1282777.png)
dihydro-herbimycin A
Overview
Description
Dihydro-herbimycin A is a derivative of herbimycin A, which is a benzoquinoid ansamycin antibiotic. Herbimycin A and its derivatives, including dihydro-herbimycin A, have been isolated from the cell broth of Streptomyces hygroscopicus and exhibit strong cytotoxic activity against lymphocytic leukemia test systems . Dihydro-herbimycin A has been identified as an antioxidant in culture filtrates of a newly isolated Streptomyces sp. and has shown more potent antioxidant activity than α-tocopherol in a DPPH radical-scavenging assay .
Synthesis Analysis
The total synthesis of herbimycin A, the parent compound of dihydro-herbimycin A, has been achieved through various methods. One approach employed asymmetric syn-crotylation methodology to introduce multiple stereocenters and diastereoselective hydroboration to establish the C12 stereocenter . Another synthesis highlighted the use of a chiral γ-lactone as the C11-C15 synthon, which facilitated the catalytic asymmetric synthesis of the challenging C8-C20 fragment of the molecule .
Molecular Structure Analysis
The molecular structure of dihydro-herbimycin A has been analyzed using spectral analyses, including infrared, ultraviolet, mass spectrum, and nuclear magnetic resonance assays . The 1H-nmr analysis of herbimycins and dihydro-herbimycins has been completed, providing detailed insights into the structural features of these molecules .
Chemical Reactions Analysis
Herbimycin A, and by extension dihydro-herbimycin A, has been shown to interact with tyrosine kinases. Herbimycin A irreversibly inhibits the auto- and trans-phosphorylation activities of p60v-src tyrosine kinase, and this inhibition can be abrogated by sulfhydryl compounds . Additionally, herbimycin A induces the 20S proteasome- and ubiquitin-dependent degradation of receptor tyrosine kinases .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydro-herbimycin A include its potent antioxidant activity, as demonstrated in a DPPH radical-scavenging assay and a lipid peroxidation assay. Dihydro-herbimycin A exhibited an IC50 of 1.3 μM in the DPPH assay, indicating its strong ability to scavenge free radicals . In the lipid peroxidation assay, dihydro-herbimycin A demonstrated significant antioxidant activities, suggesting its potential therapeutic applications .
Relevant Case Studies
In a case study involving the use of herbimycin A, the compound prolonged the survival of mice inoculated with myeloid leukemia C1 cells, which express high levels of v-abl tyrosine kinase. This suggests that herbimycin A and related compounds, such as dihydro-herbimycin A, may be useful in the treatment of certain types of leukemia where tyrosine kinase activity is a determinant of the oncogenic state .
Scientific Research Applications
Antioxidant Properties
Dihydro-herbimycin A, produced by a strain of Streptomyces, has shown potent antioxidant properties. In a study using the 1,1-diphenyl-picrylhydrazyl (DPPH) assay and a lipid peroxidation assay, dihydro-herbimycin A demonstrated stronger antioxidant activity compared to α-tocopherol, a reference compound. The study suggests that dihydro-herbimycin A could potentially be developed as a new therapeutic agent due to its significant antioxidant activities (Chang & Kim, 2007).
Potential in Cancer Treatment
Research on herbimycin A, which is closely related to dihydro-herbimycin A, indicates its role in cancer treatment. Herbimycin A is known as an Hsp90 inhibitor, a protein that is vital for the stability and function of many oncogenic signaling proteins. The inhibition of Hsp90 promotes the degradation of oncogenic signaling proteins, which are often over-expressed in tumor cells. This suggests the potential for dihydro-herbimycin A, given its structural similarity, in cancer therapeutics (Uehara, 2003).
Microbial Biotransformation
A study involving the transformation of herbimycin A by the fungus Eupenicillium sp. SD017 highlighted the potential for microbial biotransformation in enhancing the solubility and anti-tumor activity of herbimycin A and its derivatives like dihydro-herbimycin A. This research opens doors for further structural alteration and functional improvement of water-insoluble anti-tumor drugs using microbial resources (Xie et al., 2010).
Hsp90-Associated Oncoproteins
The role of Hsp90-associated oncoproteins, which are destabilized by Hsp90 inhibitors like herbimycin A, is significant in cancer therapeutics. These inhibitors induce ubiquitination and proteasomal degradation of numerous oncoproteins, leading to varied cellular responses such as growth arrest, differentiation, apoptosis, or prevention of apoptosis. This insight can be extrapolated to dihydro-herbimycin A due to its structural relationship with herbimycin A (Blagosklonny, 2002).
Future Directions
Dihydro-herbimycin A might have the potential to be developed into a new therapeutic agent due to its potent antioxidant activity . Moreover, the association between DHODH, a key enzyme in the de novo pyrimidine synthesis pathway, and tumors has been discussed in recent years . This could provide significant evidence and potential strategies for utilizing DHODH as a potential target in preclinical and clinical cancer therapies .
properties
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-20,22-dihydroxy-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28,33-34H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9-,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANBQEQVJJKJTJ-BVXDHVRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=CC(=C2O)[C@@H]1OC)O)/C)OC)OC(=O)N)\C)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dihydro-herbimycin A | |
CAS RN |
91700-93-5 | |
Record name | (15R)-18,21-Didehydro-17-demethoxy-18,21-dideoxo-18,21-dihydroxy-15-methoxy-11-O-methylgeldanamycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91700-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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